[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate
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Overview
Description
[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate is a complex organic compound It features a pyrimidine ring, which is a common structure in many biologically active molecules, and a phenoxyacetate group, which is often found in various pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate likely involves multiple steps:
Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the benzyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the 2-methylpropyl group: This could be done through an alkylation reaction.
Formation of the phenoxyacetate group: This might involve an esterification reaction between phenoxyacetic acid and the appropriate alcohol derivative.
Industrial Production Methods
Industrial production of such a compound would require optimization of the above synthetic routes to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or benzyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring or the formyl group in the phenoxyacetate moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring or the benzyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
This compound could be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Due to its structural similarity to nucleotides, it might be investigated for its potential as an enzyme inhibitor or a modulator of biological pathways.
Medicine
The compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-viral, or anti-inflammatory properties.
Industry
In the industrial sector, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of [2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate would depend on its specific interactions with biological targets. It might act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] acetate: Lacks the phenoxy group, which might affect its biological activity.
[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] benzoate: Contains a benzoate group instead of phenoxyacetate, which could influence its chemical properties.
Uniqueness
The presence of both the pyrimidine ring and the phenoxyacetate group in [2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate makes it unique. This combination of functional groups might confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O7/c1-17(2)12-29(21(32)15-37-22(33)16-36-20-10-8-19(14-31)9-11-20)23-24(27)30(26(35)28-25(23)34)13-18-6-4-3-5-7-18/h3-11,14,17H,12-13,15-16,27H2,1-2H3,(H,28,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVOJTNGHSMSCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)COC(=O)COC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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